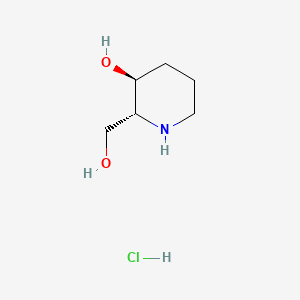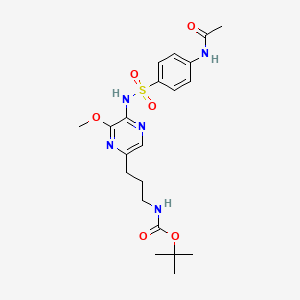![molecular formula C9H6F3NO3 B569037 2-Oxo-2-[4-(trifluoromethyl)anilino]acetic acid CAS No. 69066-42-8](/img/structure/B569037.png)
2-Oxo-2-[4-(trifluoromethyl)anilino]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Oxo-2-[4-(trifluoromethyl)anilino]acetic acid” is a chemical compound with the CAS Number: 79478-02-7 . It has a molecular weight of 218.13 . The IUPAC name for this compound is oxo [4- (trifluoromethyl)phenyl]acetic acid .
Molecular Structure Analysis
The InChI code for “2-Oxo-2-[4-(trifluoromethyl)anilino]acetic acid” is 1S/C9H5F3O3/c10-9(11,12)6-3-1-5(2-4-6)7(13)8(14)15/h1-4H, (H,14,15) . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound is stored at ambient temperature .Applications De Recherche Scientifique
Synthesis of Isocyanates
This compound can be used in the synthesis of isocyanates . Isocyanates are an important class of organic compounds that have many applications in polymer chemistry, such as in the production of polyurethanes .
Drug Development
The trifluoromethyl group in this compound plays a substantial role in drug development . It is found in more than 50 percent of the best-selling drug molecules approved by the US Food and Drug Administration (FDA) .
Anticancer Applications
Compounds containing the trifluoromethyl group, like this one, have been found to have anticancer properties . They can modulate the activity of biological receptors at their active site .
Anti-inflammatory Applications
Trifluoromethyl-containing compounds also have anti-inflammatory properties . They can help reduce inflammation in the body .
Antifungal Applications
N-(2-trifluoromethyl-4-chlorophenyl)-2-substituted-phenyl-2-oxoethylsulfonamides, which can be derived from this compound, have shown fungicidal activities against different strains of B. cinerea .
Antibacterial Applications
Compounds containing the trifluoromethyl group have been found to have antibacterial properties . They can inhibit the growth of bacteria .
Antiviral Applications
Trifluoromethyl-containing compounds also have antiviral properties . They can inhibit the replication of viruses .
Antioxidant Applications
Compounds containing the trifluoromethyl group have been found to have antioxidant properties . They can help protect the body from damage caused by harmful molecules called free radicals .
Safety and Hazards
Mécanisme D'action
Target of Action
Similar compounds have been noted to interact with peroxisome proliferator-activated receptors .
Biochemical Pathways
The compound may be involved in the synthesis of isocyanates, which are important in polymer chemistry, herbicides, and crop-protecting agents .
Result of Action
Similar compounds have shown to play an important role in the regulation of central inflammation and can also be used to control brain inflammation process .
Propriétés
IUPAC Name |
2-oxo-2-[4-(trifluoromethyl)anilino]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3NO3/c10-9(11,12)5-1-3-6(4-2-5)13-7(14)8(15)16/h1-4H,(H,13,14)(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFZYVQMWEBADID-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)NC(=O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Oxo-2-[[4-(trifluoromethyl)phenyl]amino]acetic Acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


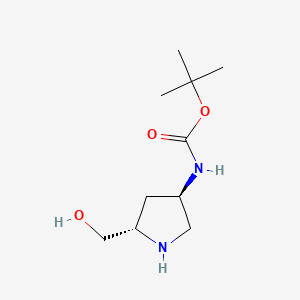



![2-Chloro-3-[4-({4-[(oxiran-2-yl)methoxy]phenyl}methyl)phenoxy]propan-1-ol](/img/structure/B568964.png)
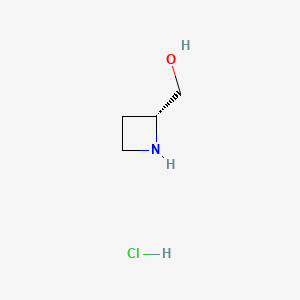
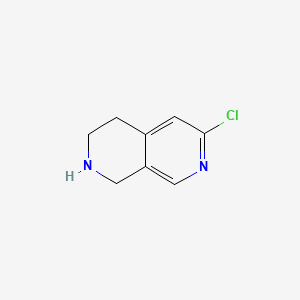
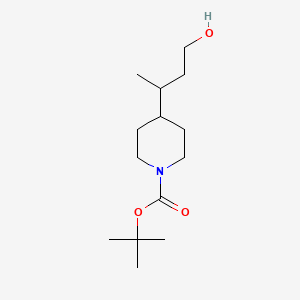
![Tert-butyl N-[3-[5-[(4-aminophenyl)sulfonylamino]-6-methoxypyrazin-2-yl]propyl]carbamate](/img/structure/B568974.png)

